t-Boc-Aminooxy-PEG3-amine

Overview

Description

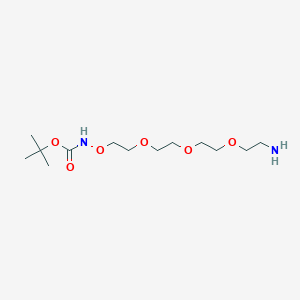

T-Boc-Aminooxy-PEG3-amine is a polyethylene glycol (PEG) derivative containing a Boc-protected aminooxy group and an amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis

The molecular formula of this compound is C13H28N2O6 . The molecular weight is 308.37 .Chemical Reactions Analysis

The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .Physical and Chemical Properties Analysis

The molecular weight of this compound is 308.4 g/mol . It is a liquid and should be stored at -20°C .Scientific Research Applications

Chemoselective Protection and Derivatization

Chemoselective N-tert-butyloxycarbonylation of Amines Studies show that catalyst-free N-tert-butyloxycarbonylation of amines in water can lead to the chemoselective formation of N-t-Boc derivatives, avoiding side products like isocyanate, urea, and others. This process demonstrates high selectivity and is effective for a range of amines, including chiral amines and amino alcohols, allowing the production of optically pure N-t-Boc derivatives (Chankeshwara & Chakraborti, 2006).

Synthesis and Conjugation

Synthesis of Aminooxy and N-alkylaminooxy Amines Aminooxy and N-alkylaminooxy amines have been synthesized efficiently, offering a pathway to bioconjugation. These amines can be linked to biomolecules and incorporated into peptoids, demonstrating the versatility of t-Boc-Aminooxy-PEG3-amine in bioconjugation applications. The synthesized derivatives enable the establishment of varying distances between conjugated molecules, important for specific bioconjugation needs (Carrasco et al., 2010).

Bioconjugate Optimization

Optimization of Bioconjugates in Somatostatin Analogues Research on somatostatin analogues has revealed that selective BOC protection of primary amines, followed by reaction with different PEG reagents, can significantly influence the biological activity of the resulting bioconjugates. This underscores the relevance of this compound in creating bioconjugates with tailored properties, suitable for therapeutic applications. The study emphasizes the importance of chemical strategy and preliminary studies in the development of new polymer-peptide conjugates with improved pharmacological properties (Morpurgo et al., 2002).

Polymerization and Material Properties

Polymerization Kinetics in Modified Epoxy-Amine Systems Investigations into the polymerization kinetics of diglycidyl ether of bisphenol A (DGEBA) modified with PEG and aniline have shown the importance of complex formation in determining the reaction rate. The study indicates that physical interactions with PEG play a crucial role in the cure kinetics of such multicomponent epoxy−amines. This research highlights the potential applications of this compound in modifying material properties through controlled polymerization processes (Swier et al., 2005).

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG3-amine is a Boc-protected aminooxy molecule. The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .

Mode of Action

The amine (NH2) group in this compound is reactive with its targets. The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a stable oxime linkage with an aldehyde or ketone group . This reaction is facilitated by the deprotection of the Boc-aminooxy under mild acidic conditions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases solubility in aqueous media . This property can improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .

Result of Action

The result of this compound’s action is the formation of a stable oxime linkage with an aldehyde or ketone group . This reaction can be used in the design of drug delivery systems, potentially improving drug solubility, stability, and pharmacokinetics .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc-aminooxy can be deprotected under mild acidic conditions, which allows it to react with an aldehyde to form a linkage . Therefore, the pH of the environment can influence the efficacy and stability of this compound.

Future Directions

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG3-amine plays a crucial role in biochemical reactions due to its reactive aminooxy and amino groups. The aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages . This property makes this compound an essential reagent for conjugation with proteins, enzymes, and other biomolecules. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls, further expanding its utility in biochemical research .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of therapeutic agents or the modification of cellular components . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable oxime linkages with aldehyde or ketone groups on biomolecules . This interaction is facilitated by the deprotection of the Boc group under mild acidic conditions. The amino group of this compound can also react with carboxylic acids and activated NHS esters, enabling the formation of amide bonds . These binding interactions allow for the precise modification and conjugation of proteins, enzymes, and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions (-20°C) and can be deprotected under mild acidic conditions to form reactive aminooxy groups . Long-term studies have shown that this compound maintains its reactivity and efficacy in both in vitro and in vivo experiments, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the conjugation of biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s aminooxy group can form stable oxime linkages with aldehyde or ketone groups, influencing metabolic flux and metabolite levels . Additionally, the amino group can react with carboxylic acids and activated NHS esters, further integrating this compound into metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances solubility and facilitates efficient cellular uptake . Once inside the cell, this compound can localize to specific compartments or organelles, depending on its conjugation with targeting signals or post-translational modifications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the precise modification and conjugation of biomolecules, ensuring the desired biochemical effects are achieved .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOCYAYFAWDILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170614 | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235514-18-7 | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235514-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

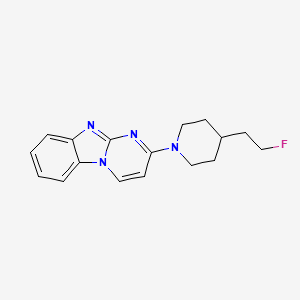

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

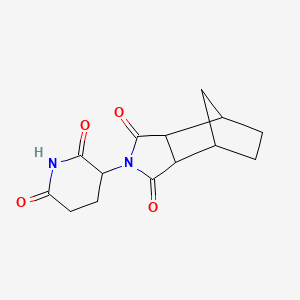

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)

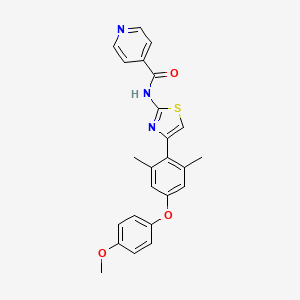

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)